![molecular formula C9H11ClF3N5O B3041941 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride CAS No. 42823-09-6](/img/structure/B3041941.png)
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
Overview
Description
“1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride” is an organic compound with a wide range of applications in the field of scientific research. It has a CAS Number of 42823-09-6 and a molecular weight of 297.67 .
Molecular Structure Analysis
The linear formula of “1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride” is CF3OC6H4NHC(=NH)NHC(=NH)NH2·HCl . The InChI code is 1S/C9H10F3N5O.ClH/c10-9(11,12)18-6-3-1-5(2-4-6)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
1. Structural Characterization and Spectroscopy
- 15N NMR Spectroscopy of Biguanides : The study by Clement and Girreser (1999) investigated monoprotonated biguanides, including phenformin hydrochloride, through 15N NMR spectroscopy. They found that these hydrochlorides are best described by a 1,3-diazabutadienic skeleton with three amino groups, suggesting a specific structural framework for 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (Clement & Girreser, 1999).
2. Synthesis and Biocidal Properties
- Synthesis of Biguanide Derivatives : Abbas et al. (2017) synthesized new biguanide hydrochloride salts with different substitutions, including 1-substituted derivatives. Their research provides insights into the synthesis process that could be applicable to 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (Abbas et al., 2017).
- Self-Sterilizing Polymeric Materials : Ikeda, Yamaguchi, and Tazuke (1986) discussed the incorporation of biguanide compounds, such as 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride, into polyacrylamide matrices for controlled release and biocidal applications (Ikeda, Yamaguchi, & Tazuke, 1986).
3. Antiproliferative and Antimicrobial Effects
- Antiproliferative Activity of Biguanides : Xu et al. (2021) studied the antiproliferative effects of biguanide derivatives, including trifluoromethoxy compounds, on cancer cell lines. This indicates potential applications in cancer treatment for compounds like 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (Xu et al., 2021).
- Antimicrobial Properties of Biguanides : Studies like the one conducted by Sweeney, Raymer, and Lockwood (2003) on various biguanide derivatives, including their antimicrobial and antiproteolytic effects, suggest similar potential for 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (Sweeney, Raymer, & Lockwood, 2003).
4. Analytical Techniques and Physicochemical Studies
- HPLC Analysis of Biguanides : Ali et al. (2015) discussed the role of High-Performance Liquid Chromatography (HPLC) in analyzing biguanides in biological and environmental samples, a method that could be used for 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (Ali et al., 2015).
- Interaction with Membranes : Samart et al. (2014) investigated how biguanide compounds interact with membrane interfaces, which is crucial for understanding the behavior of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride at cellular levels (Samart et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
properties
IUPAC Name |
1-(diaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5O.ClH/c10-9(11,12)18-6-3-1-5(2-4-6)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGZGSCMHDUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)
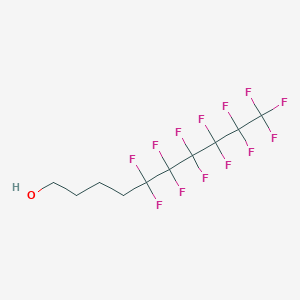
![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)
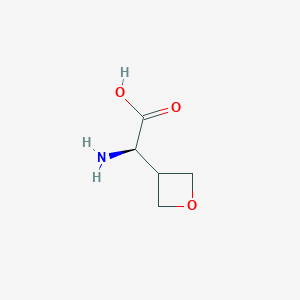

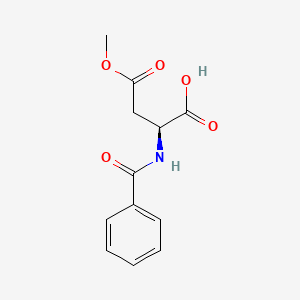
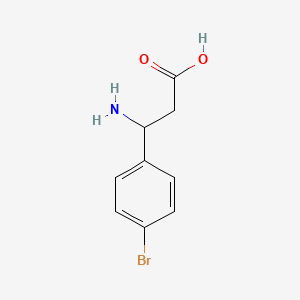
![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)
![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)
![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)
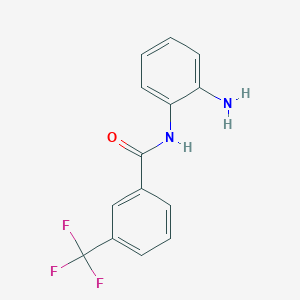
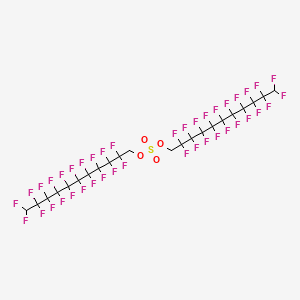
![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)